Hexadeca-9,11-dienal
Description
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadeca-9,11-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-8,16H,2-4,9-15H2,1H3 |
InChI Key |
YLYWMNJAJOQSGH-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=CCCCCCCCC=O |
Canonical SMILES |
CCCCC=CC=CCCCCCCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
cis-9-Hexadecenal (C₁₆H₃₀O)
- Structure : A 16-carbon aldehyde with a single Z-configured double bond at position 7.
- Key Differences :
- Lacks the second double bond at position 11, reducing conjugation and altering molecular rigidity.
- Higher saturation increases molecular stability but may reduce volatility compared to Hexadeca-9,11-dienal.
- Biological Role : Acts as a pheromone component in Diatraea saccharalis when combined with this compound, enhancing male attraction in ternary or quaternary blends .
(Z)-Hexadec-11-enal (C₁₆H₃₀O)
- Structure : A 16-carbon aldehyde with a single Z-configured double bond at position 11.
- Demonstrated weaker field attraction in D. saccharalis when used alone but shows additive effects in blends .
Methyl 9(Z),12(Z)-Hexadecadienoate (C₁₇H₂₈O₂)
- Structure : A 16-carbon ester with double bonds at positions 9 and 12.
- Key Differences :
(E)-Dodeca-9,11-dienyl Acetate (C₁₄H₂₄O₂)
- Structure : A 12-carbon acetate with conjugated double bonds at positions 9 and 11.
- Key Differences :
(9Z,12Z)-Hexadeca-9,12-dienoyl-CoA
- Structure : A 16-carbon acyl-CoA derivative with double bonds at positions 9 and 12.
- Key Differences :
Structural and Functional Analysis
Impact of Double Bond Configuration
- Conjugation: this compound’s conjugated diene system enhances electrophilic reactivity, critical for receptor binding in moths. Non-conjugated analogs (e.g., 9,12-dienals) show reduced activity .
- Stereoisomerism : The 9E,11Z isomer synthesized by Passaro and Webster is more effective in Acrobasis nuxvorella than other configurations, underscoring the precision required in pheromone synthesis.
Functional Group Influence
Synergistic Blends
- In Diatraea saccharalis, a quaternary blend containing this compound, (Z)-hexadec-11-enal, (Z)-hexadec-9-enal, and hexadecanal achieves 80% male attraction in flight tunnels, compared to 30% for the binary blend . This redundancy suggests evolutionary robustness in pheromone signaling.
Comparative Data Table
| Compound | Formula | Double Bonds | Functional Group | Key Species | Efficacy in Blends |
|---|---|---|---|---|---|
| This compound | C₁₆H₂₈O | 9Z,11E/Z | Aldehyde | Diatraea saccharalis | High (synergistic) |
| cis-9-Hexadecenal | C₁₆H₃₀O | 9Z | Aldehyde | Diatraea saccharalis | Moderate |
| (Z)-Hexadec-11-enal | C₁₆H₃₀O | 11Z | Aldehyde | Diatraea saccharalis | Low (needs blend) |
| Methyl 9(Z),12(Z)-hexadecadienoate | C₁₇H₂₈O₂ | 9Z,12Z | Ester | Laboratory use | N/A |
| (E)-Dodeca-9,11-dienyl acetate | C₁₄H₂₄O₂ | 9E,11E | Acetate | Unspecified moths | Low |
Preparation Methods
Synthetic Pathway and Reaction Conditions
The synthesis begins with the preparation of a γ,δ-unsaturated ester, which undergoes transesterification with trimethyl orthoacetate to form an allyl vinyl ether. Heating this intermediate at 140–160°C induces a-sigmatropic rearrangement, yielding a conjugated diene ester. Subsequent hydrolysis and oxidation steps convert the ester to the target aldehyde.
Key Steps:
-
Transesterification:
The γ,δ-unsaturated ester reacts with trimethyl orthoacetate in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) to form the orthoester intermediate. -
Claisen Rearrangement:
Thermal rearrangement at 150°C for 6 hours produces a conjugated diene ester with >90% stereochemical fidelity. -
Hydrolysis and Oxidation:
The ester is hydrolyzed to a carboxylic acid using aqueous HCl, followed by oxidation to the aldehyde via pyridinium dichromate (PDC) in dichloromethane.
Stereochemical Control
The geometry of the double bonds (9E,11Z) is established during the Claisen rearrangement. The reaction’s suprafacial nature ensures retention of configuration, while the orthoester’s bulkiness minimizes undesired isomerization.
Wittig Reaction and Hydrolysis Approach
A patent by Miyake et al. (2021) describes a Wittig-based strategy that avoids hazardous oxidation steps, offering improved scalability. This method emphasizes the use of (2E)-2-heptenal as a key intermediate to control stereochemistry.
Synthetic Pathway
Step 1: Wittig Reaction
(2E)-2-Heptenal undergoes a Wittig reaction with a triarylphosphonium 9,9-dialkoxynonylide to form a (5E,7Z)-16,16-dialkoxy-5,7-hexadecadiene intermediate. The reaction is conducted in tetrahydrofuran (THF) at −78°C, achieving >85% yield.
Step 2: Hydrolysis
The dialkoxy intermediate is hydrolyzed using aqueous HCl in methanol, cleaving the alkoxy groups to yield this compound with 92% purity.
Advantages Over Traditional Methods
-
Elimination of Oxidation Steps: Unlike earlier routes requiring PDC or MnO₂, this method avoids explosive reagents.
-
Stereoselectivity: The E-geometry at C11 is inherited from (2E)-2-heptenal, while the Z-geometry at C9 arises from the Wittig reagent’s selectivity.
Comparative Analysis of Synthetic Routes
The Wittig method’s shorter step count and higher yield make it preferable for industrial applications, whereas the Claisen route remains valuable for laboratory-scale stereochemical studies.
Industrial Production Considerations
Q & A
Q. What synthetic routes are commonly employed for Hexadeca-9,11-dienal production in laboratory settings?
Methodological Answer: The Wittig reaction is a primary method, utilizing tetraene phosphonium ylides and aldehydes to form the conjugated dienal structure. Passaro and Webster (2003) optimized this approach by employing [(9Z)-9-tetradecenyl]triphenylphosphonium bromide with crotonaldehyde, achieving high stereoselectivity. Post-synthesis, purification via silica gel chromatography (hexane:ethyl acetate gradient) ensures removal of byproducts. Confirm purity using GC-MS (DB-5 column) and NMR spectroscopy .
Q. What analytical techniques validate the structural integrity of this compound in pheromone studies?
Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) using a polar capillary column (e.g., DB-WAX) resolves geometric isomers. Retention indices are cross-referenced with synthetic standards. Nuclear Overhauser Effect (NOE) NMR experiments distinguish between cis and trans configurations at the 9,11 positions. Electroantennographic detection (EAD) further confirms biological activity in insect models .
Q. How should this compound be stored to maintain stability for longitudinal studies?
Methodological Answer: Store in amber glass vials under argon or nitrogen at -20°C to prevent oxidation. Add antioxidants like butylated hydroxytoluene (BHT, 0.1% w/v) to inhibit radical-mediated degradation. Monitor purity quarterly via GC-FID, with deviations >2% prompting re-purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across ecological studies?
Methodological Answer: Conduct systematic reviews (PRISMA framework) to identify confounding variables (e.g., pheromone blend ratios, field vs. lab conditions). Use multivariate regression models to isolate environmental factors (humidity, temperature) and validate findings through replicated bioassays under controlled settings. Cross-validate with electroantennography to confirm receptor-specific responses .
Q. What experimental designs isolate this compound's behavioral effects from co-eluting pheromones in field trials?
Methodological Answer: Implement factorial designs with component omission assays. For example, deploy traps baited with (1) this compound alone, (2) full pheromone blends, and (3) blends minus this compound. Pair with wind tunnel assays to quantify attraction thresholds. Use ANOVA with post-hoc Tukey tests to analyze capture rates and interaction effects .
Q. What computational approaches predict this compound's conformational dynamics under environmental stress?
Methodological Answer: Perform molecular dynamics simulations (AMBER or CHARMM force fields) to model dihedral angle fluctuations in the 9,11-dienal moiety. Validate predictions with temperature-controlled FTIR spectroscopy, focusing on C=O and C=C stretching frequencies. Compare activation energies for isomerization pathways via DFT calculations (B3LYP/6-31G* basis set) .
Q. How can researchers optimize synthetic yields while minimizing Z/E isomerization during this compound production?
Methodological Answer: Use low-temperature (-78°C) Wittig reactions with bulky bases (e.g., LDA) to favor kinetic control. Monitor reaction progress via inline FTIR for aldehyde peak (~1720 cm⁻¹). Employ silver nitrate-impregnated silica gel columns to separate Z/E isomers, leveraging Ag⁺-dienal π-complexation .
Methodological Considerations
- Data Analysis: Use tools like R or Python for multivariate statistics (PCA, MANOVA) to handle ecological datasets. Ensure reproducibility by documenting code and raw data in repositories like Zenodo .
- Experimental Reproducibility: Follow IUPAC guidelines for reporting synthetic procedures, including solvent purity, reaction times, and spectral data .
- Ethical Compliance: For field studies, adhere to ecological sampling permits and minimize non-target species exposure through selective trap designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
